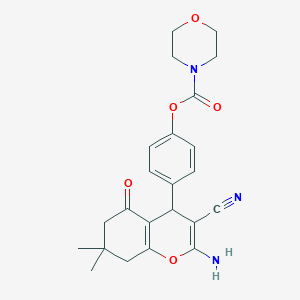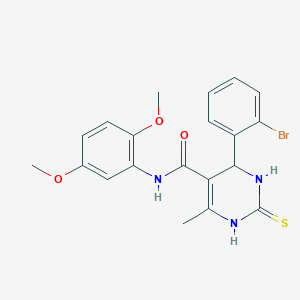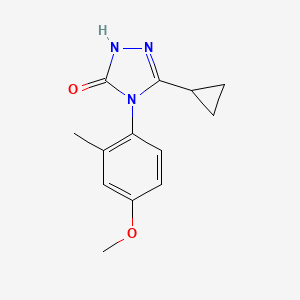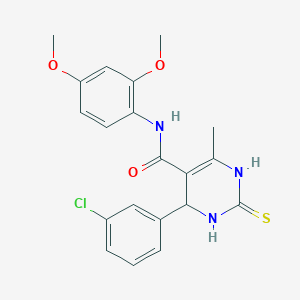
1-(4-bromophenoxy)-3-(diethylamino)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(4-bromophenoxy)-3-(diethylamino)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat high blood pressure, heart rhythm disorders, and other cardiovascular conditions. In addition to its medical applications, propranolol has also been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and psychology.
Wirkmechanismus
Propranolol acts as a non-selective beta-blocker, meaning that it blocks the activity of both beta-1 and beta-2 adrenergic receptors. By doing so, it reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This results in decreased heart rate, blood pressure, and cardiac output, as well as reduced levels of stress hormones such as adrenaline and noradrenaline.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenoxy)-3-(diethylamino)-2-propanol hydrochloride are primarily related to its ability to block beta-adrenergic receptors. This results in decreased sympathetic activity and reduced levels of stress hormones, which can have a range of effects on the body. For example, this compound can reduce heart rate and blood pressure, decrease anxiety and stress, and improve cognitive function by reducing the impact of emotional arousal on memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
Propranolol has several advantages as a pharmacological tool for scientific research. It is relatively easy to administer and has a well-established safety profile in humans. Additionally, its effects are reversible and can be easily blocked by other medications such as isoproterenol. However, there are also some limitations to its use. For example, 1-(4-bromophenoxy)-3-(diethylamino)-2-propanol hydrochloride can have off-target effects on other receptors and enzymes, which can complicate data interpretation. Additionally, its effects can vary depending on factors such as dosage, timing, and individual differences in metabolism.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-bromophenoxy)-3-(diethylamino)-2-propanol hydrochloride. One area of interest is the use of this compound as a treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders. Studies have shown that this compound can reduce the emotional intensity of traumatic memories, which may make it a useful adjunct to psychotherapy for these conditions. Additionally, this compound may have applications in the treatment of addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse. Finally, this compound may have potential as a cognitive enhancer, particularly in the context of aging and neurodegenerative diseases such as Alzheimer's.
Wissenschaftliche Forschungsanwendungen
Propranolol has been widely used in scientific research as a pharmacological tool to investigate the role of beta-adrenergic receptors in various physiological and pathological processes. Specifically, 1-(4-bromophenoxy)-3-(diethylamino)-2-propanol hydrochloride has been used to study the effects of beta-blockade on cardiovascular function, stress responses, and cognitive processes such as memory consolidation and emotional processing.
Eigenschaften
IUPAC Name |
1-(4-bromophenoxy)-3-(diethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.ClH/c1-3-15(4-2)9-12(16)10-17-13-7-5-11(14)6-8-13;/h5-8,12,16H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLYOAADZAZOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=C(C=C1)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961343.png)



![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3961402.png)
![methyl 4-[(3-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B3961412.png)


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3961425.png)
![N-(4-fluorophenyl)-2-{2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3961433.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3961441.png)